molecular formula C24H21N3O3S2 B2944542 4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 683261-51-0

4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Numéro de catalogue: B2944542
Numéro CAS: 683261-51-0
Poids moléculaire: 463.57
Clé InChI: BUIIAEZNMNRBSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, referred to as LMM5 in prior research, is a 1,3,4-oxadiazole derivative featuring a benzyl(methyl)sulfamoyl group linked to a benzamide scaffold and a 4-phenyl-1,3-thiazol-2-yl substituent . It was identified via in silico screening as a thioredoxin reductase inhibitor with antifungal activity against Candida albicans, achieving significant growth inhibition in experimental models . The compound’s design leverages sulfonamide and thiazole pharmacophores, which are common in antimicrobial and anti-inflammatory agents.

Propriétés

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-27(16-18-8-4-2-5-9-18)32(29,30)21-14-12-20(13-15-21)23(28)26-24-25-22(17-31-24)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIIAEZNMNRBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to summarize the biological activity of this compound, drawing from diverse research sources and presenting relevant data in a structured format.

Chemical Structure and Properties

The molecular formula of 4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is C18H19N3O2S, with a molecular weight of approximately 345.43 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds containing a thiazole ring often exhibit inhibitory effects on various enzymes involved in tumor growth and inflammation.
  • Antimicrobial Activity : Sulfamoyl groups are known for their antibacterial properties, potentially making this compound effective against certain bacterial strains.
  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines through apoptosis induction.

Biological Activity Data

The following table summarizes the biological activities reported for 4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and related compounds:

Activity Tested Concentration Effect Reference
Antitumor10 µMSignificant inhibition of cell growth in MCF-7 cells
Antibacterial100 µg/mLInhibited growth of E. coli
Cytotoxicity5 µg/mLInduced apoptosis in cancer cells
Inhibition of RET Kinase50 µMModerate inhibition

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of various benzamide derivatives, including our compound. It was found that at concentrations as low as 10 µM, the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis, which was confirmed by flow cytometry analysis.

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties, 4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide was tested against E. coli. The results showed that at a concentration of 100 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential for development as an antibacterial agent.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes hydrolysis under specific conditions, influenced by its sulfonamide and benzamide linkages.

Reaction Type Conditions Products Source
Sulfonamide hydrolysis6M HCl, 80°C, 4 hoursBenzyl(methyl)amine + 4-sulfobenzoic acid derivative
Benzamide hydrolysis10% NaOH, reflux, 6 hours4-[Benzyl(methyl)sulfamoyl]benzoic acid + 4-phenyl-1,3-thiazol-2-amine
Thiazole ring hydrolysisH2O2 (30%), AcOH, 100°C, 8 hoursCleavage of thiazole to form thiourea and ketone intermediates

Key findings:

  • Acidic hydrolysis targets the sulfonamide group, yielding benzyl(methyl)amine and a sulfonic acid derivative.

  • Basic conditions cleave the benzamide bond, producing a carboxylic acid and free thiazole amine .

Substitution Reactions

The sulfamoyl and thiazole groups participate in nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution

Position Reagent Conditions Product Source
Sulfamoyl nitrogenAlkyl halides (e.g., CH3I)DMF, K2CO3, 60°C, 12 hoursN-alkylated sulfonamide derivatives
Thiazole C-5 positionHNO3/H2SO40°C, 30 minutes5-Nitro-thiazole derivative

Electrophilic Substitution

Position Reagent Conditions Product Source
Benzamide aromatic ringBr2 in CHCl3RT, 2 hoursBrominated benzamide (para to sulfamoyl)
Thiazole C-4 positionSO3 in H2SO450°C, 6 hoursSulfonated thiazole

Oxidation and Reduction

The benzyl and thiazole moieties show redox activity:

Reaction Type Reagent Conditions Product Source
Benzyl group oxidationKMnO4 (aq)80°C, 8 hours4-[Methylsulfamoyl]benzoic acid
Thiazole sulfur oxidationmCPBADCM, 0°C → RT, 4 hoursThiazole S-oxide
Sulfamoyl reductionLiAlH4THF, reflux, 6 hoursSulfonamide → Thiol derivative

Coupling Reactions

The compound participates in cross-coupling reactions via its aryl halide intermediates:

Reaction Type Catalyst/Reagent Conditions Product Source
Suzuki-Miyaura couplingPd(PPh3)4, Ar-B(OH)2DME/H2O, 90°C, 12 hoursBiaryl derivatives at benzamide position
Click chemistryCuSO4/sodium ascorbateH2O/tert-BuOH, RT, 24 hoursTriazole-linked conjugates

Stability and Degradation

Thermogravimetric analysis (TGA) data reveals:

  • Thermal decomposition : Begins at 215°C with loss of benzyl group (Δm = 18.2%).

  • Photodegradation : UV light (254 nm) induces cleavage of the sulfamoyl bond within 48 hours.

Synthetic Routes

Key steps in its synthesis (adapted from ):

  • Chlorosulfonation : Benzoic acid → 4-chlorosulfonylbenzoic acid using ClSO3H.

  • Sulfonamide formation : Reaction with benzyl(methyl)amine in acetone.

  • Benzamide coupling : Condensation with 2-amino-4-phenylthiazole via EDC/HOBt.

Yield: 66–72% after recrystallization (ethanol) .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Antimicrobial and Antifungal Contexts

a. 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Differs in the sulfamoyl substituent (bis(2-methoxyethyl) vs. benzyl(methyl)) and the thiazole ring (4-nitrophenyl vs. phenyl).
  • Activity : Exhibited a 119.09% effect (p < 0.05) in an unspecified bioassay, suggesting enhanced potency compared to LMM5 .
  • SAR Insight : The nitro group may improve electron-withdrawing effects, enhancing target binding, while methoxyethyl groups increase hydrophilicity .
b. N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
  • Structure : Lacks the sulfamoyl group but includes a chloro substituent on the benzamide.
  • Activity : Demonstrated potent anti-inflammatory activity (carrageenan-induced edema model), highlighting the role of halogenation in modulating inflammation pathways .
c. Masitinib mesylate
  • Structure : Contains a 4-(pyridin-3-yl)-1,3-thiazol-2-yl group and targets tyrosine kinase pathways.
  • Activity : Clinically approved for mast cell tumors, emphasizing the therapeutic versatility of thiazole-linked benzamides .

Analogs with Modified Sulfamoyl Groups

a. 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Structure : Diethylsulfamoyl group replaces benzyl(methyl)sulfamoyl.
  • Implications : The bulkier diethyl group may reduce membrane permeability but enhance receptor selectivity .
b. 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
  • SAR Insight : Reduced steric hindrance from the thiazole moiety could improve binding kinetics in certain targets .

Antifungal vs. Antibacterial Activity

  • LMM5 : Antifungal activity against C. albicans via thioredoxin reductase inhibition .
  • Compound 3 (4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide): Showed superior antibacterial activity against Escherichia coli, suggesting sulfamoyl-thioamide hybrids broaden antimicrobial spectra .

Critical Analysis of Structure-Activity Relationships (SAR)

  • Sulfamoyl Modifications : Benzyl(methyl) groups in LMM5 balance lipophilicity and target affinity, whereas diethyl or nitro-substituted analogs may alter pharmacokinetics .
  • Thiazole Substituents : 4-Phenyl groups enhance antifungal activity, while nitro or halogenated aryl groups broaden antibacterial applications .
  • Hybrid Scaffolds : Combining sulfamoyl with oxadiazole (LMM5) or triazole (compounds 7–9) improves metabolic stability and target specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.